2-Acetamido-4,5-dimethoxybenzoic acid
Overview
Description
2-Acetamido-4,5-dimethoxybenzoic acid is a compound with the molecular formula C11H13NO5 . It is an aromatic ketone .
Molecular Structure Analysis
The molecular structure of 2-Acetamido-4,5-dimethoxybenzoic acid consists of 11 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The average mass is 239.225 Da, and the monoisotopic mass is 239.079376 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Acetamido-4,5-dimethoxybenzoic acid include a molecular weight of 239.22 g/mol . More specific properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Synthesis and Biological Evaluation
- Anti-inflammatory Agents : 2-Acetamido-4,5-dimethoxybenzoic acid derivatives have been investigated for their potential as anti-inflammatory agents. One study focused on synthesizing a series of C5-substituted benzo[b]thiophenes, derived from a similar acetamido compound, showing potent anti-inflammatory activity (Radwan et al., 2009).
Chemical Synthesis and Characterisation
- Optimisation of Synthesis : Research has been conducted to optimize the synthesis of compounds like 3,4-dimethoxybenzoic acid, which is closely related to 2-Acetamido-4,5-dimethoxybenzoic acid. This optimization was aimed at increasing the yield and controlling the formation of side products, such as 2-chloro-4,5-dimethoxybenzoic acid (Bjørsvik & Norman, 1999).
- Characterisation of Isomers : The synthesis and characterization of iodoacetamidotetramethylrhodamine, involving a process that includes the transformation of similar acetamido acids, have been detailed. This involves the synthesis of complex molecules for specific applications, demonstrating the utility of acetamido compounds in intricate chemical syntheses (Corrie & Craik, 1994).
Pharmaceutical and Biochemical Applications
- Antiparasitic Activity : Compounds related to 2-Acetamido-4,5-dimethoxybenzoic acid, such as 4-amino-2-ethoxybenzoic acid, have shown significant antiparasitic activity. These findings highlight the potential of acetamido derivatives in the development of new antiparasitic drugs (Rogers et al., 1964).
- Glycosidic Derivatives for Affinity Chromatography : The development of glycosidic derivatives of 2-acetamido-2-deoxy-d-galactopyranose, suitable for use in affinity chromatography, is another significant application. These developments are critical for biochemical research and diagnostic applications (Nashed, 1983).
properties
IUPAC Name |
2-acetamido-4,5-dimethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-6(13)12-8-5-10(17-3)9(16-2)4-7(8)11(14)15/h4-5H,1-3H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIPYKUNLSFXTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1C(=O)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366637 | |
Record name | 2-Acetamido-4,5-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-4,5-dimethoxybenzoic acid | |
CAS RN |
145352-75-6 | |
Record name | 2-Acetamido-4,5-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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